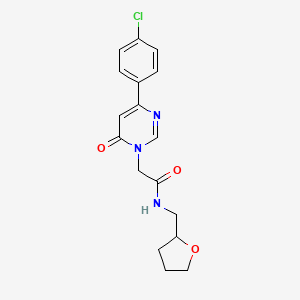

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a pyrimidinone derivative with a 4-chlorophenyl substituent at the 4-position of the pyrimidine ring. Pyrimidinones are known for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, depending on substituent patterns .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSCGGFZNCQCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule belonging to the class of pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a tetrahydrofuran moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 319.80 g/mol. The presence of the chlorophenyl group is significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

Enzyme Inhibition

One of the primary areas of interest regarding this compound is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures have demonstrated significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease.

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE | TBD | |

| Related Compounds | Urease | 2.14 ± 0.003 |

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where increasing acetylcholine levels can alleviate symptoms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted on related compounds indicated that they exhibited cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | TBD | Apoptosis induction |

| MCF-7 (breast cancer) | TBD | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can lead to modulation of cellular pathways, resulting in the observed biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Inhibitory Activity Against AChE : A study demonstrated that pyrimidine derivatives significantly inhibited AChE with IC50 values ranging from 2.5 µM to 10 µM, indicating strong potential for treating Alzheimer's disease .

- Antitumor Effects : Another research highlighted that compounds with a similar structural motif exhibited selective cytotoxicity against various cancer cell lines, emphasizing their therapeutic potential in oncology .

- Docking Studies : Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes, providing insights into its efficacy and mechanism of action .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Key Differences: The 4-chlorophenyl group in the target compound is replaced with a 4-ethoxyphenyl moiety.

- Implications :

- Ethoxy groups are electron-donating, which may reduce electrophilic reactivity compared to electron-withdrawing chloro substituents. This could influence binding affinity in enzyme-targeted applications.

Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

- Key Differences: A thioether linkage (-S-) replaces the oxygen-based linkage in the pyrimidinone core. Molecular weight: 344.21 g/mol (vs. ~375 g/mol estimated for the target compound) .

- Research Findings :

Structural Analog 3: N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Key Differences: Pyridazinone ring replaces the pyrimidinone core, altering hydrogen-bonding and π-stacking interactions. Dual 4-methoxyphenyl groups enhance solubility but may reduce metabolic stability due to demethylation pathways .

Tabulated Comparison of Key Attributes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.